2-(5-Ethylpiperidin-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(5-ethylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C9H19NO/c1-2-8-3-4-9(5-6-11)10-7-8/h8-11H,2-7H2,1H3 |
InChI Key |
FFKWABNZKXHRSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(NC1)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethylpiperidine Derivatives
The synthesis of this compound predominantly begins with the formation of the piperidine ring, followed by functionalization at the 2-position. A common approach involves cyclization of appropriately substituted amino alcohols or amino acids under controlled conditions.
Preparation of 2-Substituted Ethylpiperidines:
This involves the nucleophilic substitution or cyclization of amino alcohols or amino acids bearing the ethyl group at the 5-position. For example, the synthesis of 5-ethyl-2-methylpiperidine derivatives can be achieved via radical cyclization or intramolecular nucleophilic substitution, as described in the literature on disubstituted piperidines (see,).Cyclization via Nucleophilic Attack:
The amino alcohols are cyclized under acidic or basic conditions, often with the aid of catalysts or heat, to form the piperidine ring with the desired substitution pattern.
Functionalization at the 2-Position
Following ring formation, the introduction of the hydroxymethyl group at the 2-position is typically achieved through:
Oxidation of suitable precursors:
For example, oxidation of an ethyl-substituted piperidine derivative to introduce the hydroxymethyl group.Hydroboration-oxidation of alkenic intermediates:
If an alkene is present at the 2-position, hydroboration followed by oxidation yields the alcohol.
Direct Synthesis from Precursors
An alternative route involves multi-step synthesis starting from commercially available compounds such as 5-ethyl-2-picoline derivatives, which are then subjected to:
- Hydrogenation or reduction to form the piperidine ring.
- Subsequent hydroxymethylation to introduce the ethanol side chain.
Specific Preparation Methods Verified from Literature and Patents
Method Based on Radical Cyclization and Functionalization
A patent (WO2008137087A1) describes a process for preparing similar piperidine derivatives, emphasizing scalable, safe, and cost-effective routes . The process involves:
- Starting with amino alcohols or amino acids.
- Cyclization under controlled conditions to form the piperidine ring.
- Functionalization at the 2-position via hydroxymethylation or oxidation.
This method avoids harsh reagents, minimizes waste, and is suitable for large-scale production.
Synthesis via Organometallic Chemistry
Research articles (see) detail the use of organometallic reagents such as Grignard or organolithium compounds to functionalize the piperidine ring at the 2-position:
- Formation of a suitable intermediate via nucleophilic addition.
- Cyclization to form the piperidine core.
- Hydroxymethylation or oxidation to install the ethanol group.
Data Table Summarizing Preparation Methods
Notes on Reaction Conditions and Scalability
Solvent Choice:
Tetrahydrofuran (THF) is frequently used due to its ability to stabilize reactive intermediates and facilitate cyclization reactions.Temperature Control:
Reactions are typically conducted at low temperatures (0°C to -20°C) to prevent side reactions, especially when organometallic reagents are involved.Purification:
Crystallization from ethanol or tetrahydrofuran solutions is standard for obtaining high-purity intermediates.Recycling and Waste Minimization: Modern processes emphasize solvent-free reactions and recycling of starting materials, as demonstrated in recent research ().
Scientific Research Applications
2-(5-Ethylpiperidin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine and Piperazine Derivatives
2-(Piperazin-1-yl)ethan-1-ol Derivatives
- Structure : These compounds replace the piperidine ring with a piperazine scaffold, introducing an additional nitrogen atom. Examples include 1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol, which incorporates a carbazole group for enhanced aromatic interactions .
- Physicochemical Properties : The piperazine ring increases basicity compared to piperidine analogs, influencing solubility and receptor binding.
- Applications : Used in USP reference standards and as Bax channel blockers, highlighting their pharmacological versatility .
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
- Structure : Features a thiadiazole ring at the piperidine 1-position, introducing sulfur-based heterocyclic properties.
- Biological Activity : Demonstrates potent glutaminase 1 (GLS1) inhibition (IC₅₀ = 0.12 μM), attributed to the electron-deficient thiadiazole moiety enhancing target affinity .
- Key Difference : The thiadiazole group confers distinct electronic and steric effects compared to the ethyl substituent in 2-(5-ethylpiperidin-2-yl)ethan-1-ol .
Aromatic and Heteroaromatic Derivatives
2-(5-Methylpyridin-2-yl)ethan-1-ol
- Structure : A pyridine ring replaces the piperidine scaffold, with a methyl group at the 5-position.
- Commercial Availability : Priced at $288–$348/g (95% purity), reflecting its niche applications in fine chemical synthesis .
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol
- Structure: Combines a piperidine ring with a pyridine substituent and an aminomethyl group.
- The aminomethyl group enables hydrogen bonding, improving aqueous solubility (logS = -2.1) .
Functionalized Ethan-1-ol Derivatives
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76)
- Structure : Contains a benzyloxy-substituted benzyl group and an ethoxy spacer.
- Synthesis : Produced via reductive amination (39.1% yield) using sodium triacetoxyborohydride, a method applicable to hydroxyl-rich analogs .
- Key Contrast : The ethoxy spacer and benzyloxy groups enhance steric bulk, reducing membrane permeability compared to simpler piperidine derivatives .
2-(2-Iodophenyl)ethan-1-ol
- Structure : An iodine atom at the phenyl 2-position introduces significant molecular weight (248.06 g/mol) and polarizability.
- Applications : Likely used in radiolabeling or as a heavy-atom derivative in crystallography. The iodine’s electron-withdrawing effect alters reactivity in substitution reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Piperidine vs. Piperazine : Piperazine derivatives exhibit higher solubility but reduced blood-brain barrier penetration due to increased polarity .
- Aromatic Substituents : Pyridine and iodophenyl analogs show enhanced target engagement in receptor-binding assays but face metabolic stability challenges .
- Synthetic Efficiency : Reductive amination (e.g., YTK-A76) and catalytic hydrogenation (e.g., metabolite 27) are reliable for hydroxylated analogs, though yields vary .
Biological Activity
2-(5-Ethylpiperidin-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₅N₁O
- Molecular Weight : 155.23 g/mol
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
In models of inflammation, this compound has demonstrated the ability to inhibit pro-inflammatory cytokines. A study utilizing lipopolysaccharide (LPS)-stimulated macrophages revealed a reduction in TNF-alpha and IL-6 levels, indicating its anti-inflammatory potential.
3. Neuroprotective Activity
Preliminary research suggests that this compound may offer neuroprotective benefits. In models of oxidative stress, the compound was shown to reduce neuronal cell death and improve cell viability, potentially through mechanisms involving the modulation of oxidative stress pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Enzyme Inhibition : It has been hypothesized that the compound inhibits specific enzymes involved in inflammatory pathways, reducing cytokine production.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various piperidine derivatives included this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential role in treating resistant infections .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound led to a significant decrease in cognitive decline and neuronal loss. Behavioral tests indicated improved memory function, supporting its use as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
